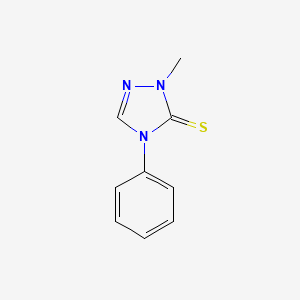

2-Methyl-4-phenyl-1,2,4-triazole-3-thione

Description

Significance of 1,2,4-Triazole-3-thione Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many biological and chemical systems. uobaghdad.edu.iq Within this domain, 1,2,4-triazole-3-thione derivatives are recognized as a "privileged scaffold". This term signifies their ability to bind to a wide range of biological targets, leading to a vast spectrum of pharmacological activities. nih.gov The significance of this class of compounds is underscored by their versatile biological profile, which includes potential antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. uobaghdad.edu.iqresearchgate.netontosight.ai

The 1,2,4-triazole (B32235) nucleus is chemically stable and possesses a unique combination of features, including dipole character, hydrogen bonding capacity, and rigidity, which allow for high-affinity interactions with biological receptors. nih.govnih.gov The presence of the thione group (C=S) is particularly important, as it allows for tautomerism (existing as both thione and thiol forms) and serves as a reactive handle for synthesizing more complex molecules, such as S-substituted derivatives like thioethers. nih.govzsmu.edu.ua This chemical versatility makes 1,2,4-triazole-3-thiones valuable building blocks for developing novel compounds with tailored properties. uobaghdad.edu.iq Consequently, they are integral to many established therapeutic agents and are a major focus in the ongoing search for new and more effective drugs. researchgate.netnih.gov

Overview of the Research Landscape for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione and its Analogues

The research landscape for this compound and its related analogues is multifaceted, primarily revolving around synthesis, structural characterization, and the evaluation of biological activities.

Synthesis and Characterization: The synthesis of 4-substituted-1,2,4-triazole-3-thiones typically involves multi-step reaction sequences. zsmu.edu.ua A common and established method is the alkaline cyclization of substituted thiosemicarbazides, which are themselves derived from the reaction of hydrazides with isothiocyanates. zsmu.edu.uazsmu.edu.ua Once the core triazole-thione ring is formed, further modifications can be made, such as alkylation on the sulfur or a nitrogen atom. The synthesis of the specific compound this compound would involve methylation of the 4-phenyl-1,2,4-triazole-3-thione precursor. The structures of these synthesized compounds are routinely confirmed using modern spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net

Structural Analysis: Detailed structural elucidation is a critical aspect of the research. X-ray crystallography, for instance, has been used to determine the precise three-dimensional structure of closely related compounds like 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net Such studies confirm that the molecule exists in the thione tautomeric form in the solid state and reveal details about bond lengths, angles, and intermolecular interactions like hydrogen bonding. researchgate.net This information is invaluable for understanding the compound's chemical behavior and for computational studies such as molecular docking.

Biological and Pharmacological Screening: A significant portion of the research is dedicated to exploring the biological potential of these compounds. Drawing from the broad activities of the parent class, analogues of this compound are frequently screened for a variety of effects. The table below summarizes some of the documented biological activities for the broader class of 1,2,4-triazole-3-thione derivatives.

| Biological Activity | Description | Reference |

| Antimicrobial | Inhibition of growth of various bacterial and fungal strains, including drug-resistant ones. | researchgate.netmdpi.com |

| Anticancer | Cytotoxic effects against various cancer cell lines, such as melanoma and breast cancer. | nih.gov |

| Anti-inflammatory | Demonstrated activity in animal models of inflammation. | researchgate.net |

| Antiviral | Activity against viruses, with some nucleoside analogues showing promise. | nih.gov |

| Enzyme Inhibition | Inhibition of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance. | mdpi.comnih.gov |

Scope and Research Objectives for the Chemical Compound

The primary research objectives for this compound and its analogues are driven by the need for new therapeutic agents and novel chemical entities.

The main goals include:

Synthesis of Novel Derivatives: To design and synthesize new analogues by modifying the substituents on the phenyl ring, the methyl group, or by creating S-substituted derivatives. This allows for the fine-tuning of the molecule's physicochemical properties. zsmu.edu.ua

Exploration of Biological Activity: To systematically screen the compound and its derivatives against a wide array of biological targets to identify potential leads for drug development in areas such as oncology, infectious diseases, and inflammation. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: To establish a clear relationship between the chemical structure of the compounds and their biological activity. researchgate.net For example, research has investigated how different substituents on the phenyl ring can enhance antimicrobial or anticancer potency. researchgate.net This understanding is crucial for the rational design of more effective and selective molecules.

Mechanistic Studies: For compounds that show significant biological activity, a key objective is to elucidate their mechanism of action. This involves identifying the specific cellular pathways or enzymes that the compound interacts with, as seen in studies of 1,2,4-triazole-3-thiones as enzyme inhibitors. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenyl-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCIJGNSDRIHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 4 Phenyl 1,2,4 Triazole 3 Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1,2,4-triazole-3-thione derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, complemented by two-dimensional techniques, allows for the complete assignment of all atoms and clarifies the connectivity within the molecule.

Proton NMR spectra provide critical information about the chemical environment of hydrogen atoms in the molecule. For 2-Methyl-4-phenyl-1,2,4-triazole-3-thione and its derivatives, the signals can be assigned to the N-methyl group, the phenyl ring protons, and any other substituents.

The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. mdpi.com The specific chemical shifts and splitting patterns depend on the substitution pattern on the phenyl ring. For instance, in a related compound, 5-Phenyl-1,2,4-triazole-3-thione, the aromatic protons appear as a multiplet at δ 7.39-7.87 ppm. mdpi.com For derivatives with substituted phenyl rings, distinct signals for ortho, meta, and para protons can be resolved. The N-methyl group is expected to show a singlet in the upfield region of the spectrum. In similar heterocyclic systems, methyl groups attached to the triazole ring or its substituents resonate at specific chemical shifts that aid in structural confirmation. nih.gov In cases where the triazole ring is not N-methylated but can exist in tautomeric forms, the N-H proton signal is characteristically observed in the highly deshielded region of the spectrum, often between δ 13 and 14 ppm. oup.commdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole-3-thione Derivatives in DMSO-d₆

| Compound Structure | Aromatic Protons (ppm) | NH Protons (ppm) | Other Protons (ppm) | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,2,4-triazole-3-thione | 7.39-7.87 (m, 5H) | 13.62 (s, 1H), 13.43 (s, 1H) | - | mdpi.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thione Derivative | 6.84-8.78 (m, 8H) | 9.98-10.88 (br, 3H) | 11.18 (s, 1H, OH) | researchgate.net |

| 3-(Adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione Derivative | 7.35-8.18 (m) | - | 3.40 (s, CH₃) | nih.gov |

¹³C NMR spectroscopy is crucial for identifying the carbon skeleton of this compound derivatives. A key diagnostic signal is that of the thione carbon (C=S), which typically resonates in a distinct downfield region.

The C=S carbon signal for 1,2,4-triazole-3-thiones is generally observed between δ 160 and 190 ppm. oup.comdergipark.org.tr For example, in a series of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione derivatives, the C=S carbon appears in the range of δ 178.02–190.16 ppm. dergipark.org.tr The carbon atoms of the triazole ring (C3 and C5) also have characteristic chemical shifts. In 5-Phenyl-1,2,4-triazole-3-thione, the C3 and C5 carbons are found at δ 167.39 and 150.45 ppm, respectively. mdpi.com The carbons of the N-methyl group would appear significantly upfield. The phenyl group carbons typically resonate in the δ 120–140 ppm range, with the ipso-carbon (the one attached to the triazole ring) showing a distinct chemical shift. mdpi.comuliege.be

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole-3-thione Derivatives in DMSO-d₆

| Compound Structure | C=S (ppm) | Triazole Carbons (ppm) | Aromatic Carbons (ppm) | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,2,4-triazole-3-thione | 167.39 (C3) | 150.45 (C5) | 126.08, 126.24, 129.06, 130.43 | mdpi.com |

| Schiff Base of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | 178.02 | 152.10 (C=N) | 128.37-133.70 | dergipark.org.tr |

| N-[3-(2-Hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N'-phenyl thiourea | 181.55 (C=S, thiourea) | 168.30 (C=S, triazole), 148.88 (C=N) | 113.85-155.88 | researchgate.net |

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the triazole ring. This technique is particularly powerful for distinguishing between different N-substituted isomers and studying tautomerism. ncl.res.inrsc.org

The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and position in the ring. In 1,2,4-triazole (B32235) systems, three distinct nitrogen signals can be observed. For a 5-substituted-1,2,4-triazole-3-thione ribonucleoside, the ¹⁵N signals were assigned at δ 280.5 (N-2), 250.5 (N-4), and 229.4 (N-1) ppm. mdpi.com For the target compound, this compound, the methylation at N2 would significantly influence its chemical shift compared to an unmethylated analogue. The use of two-dimensional techniques like ¹H-¹⁵N HMBC is often necessary to assign these signals unambiguously at natural abundance. ncl.res.inresearchgate.net

Table 3: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Derivatives

| Compound Structure | N1 (ppm) | N2 (ppm) | N4 (ppm) | Reference |

|---|---|---|---|---|

| 5-(Phenacylthio)-1,2,4-triazole-3-thione Ribonucleoside | 233.4 | 279.9 | 250.3 | mdpi.com |

| 4-Substituted 1,2,4-triazole | -214.0 | -109.3 | -176.1 | ncl.res.in |

Note: Chemical shifts can be referenced to different standards (e.g., nitromethane), leading to variations in reported values.

2D NMR experiments are essential for the definitive structural elucidation of complex molecules like this compound derivatives. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton spin systems, for example, within the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons (e.g., assigning the CH carbons of the phenyl ring). ncl.res.in

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for determining molecular structure, as it reveals long-range couplings between protons and carbons (or other heteroatoms like nitrogen) over two or three bonds. ncl.res.in For the title compound, HMBC would show correlations from the N-methyl protons to the C3 and C5 carbons of the triazole ring, confirming the position of methylation. It can also be used to confirm the attachment of the phenyl group to N4 by observing correlations from the ortho-protons of the phenyl ring to the triazole ring carbons. ncl.res.innih.gov ¹H-¹⁵N HMBC experiments are particularly valuable for assigning the nitrogen signals of the triazole ring. ncl.res.in

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectrophotometry, provides information about the functional groups present in a molecule and the vibrations of the molecular framework.

The IR spectrum of this compound derivatives displays several characteristic absorption bands that confirm its structure.

C=S Stretching: The thione group gives rise to a characteristic absorption band. This band is typically found in the region of 1328-1166 cm⁻¹. researchgate.netresearchgate.net Its exact position can be influenced by the electronic environment and coupling with other vibrations.

C=N and N=N Stretching: The stretching vibrations of the C=N bonds within the triazole ring are typically observed in the 1628-1500 cm⁻¹ region. researchgate.netresearchgate.net The stretching of the N=N double bond in a 1,2,4-triazole ring has been reported around 1260 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: The phenyl group is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations typically appearing as a series of bands in the 1600-1450 cm⁻¹ range. researchgate.net

Triazole Ring Vibrations: The triazole ring itself has characteristic "marker" bands or ring breathing modes that appear in the fingerprint region (below 1500 cm⁻¹). nih.gov Bands in the 1100-900 cm⁻¹ region can often be attributed to 1,2,4-triazole ring vibrations. researchgate.net

Table 4: Characteristic IR Absorption Bands (cm⁻¹) for 1,2,4-Triazole-3-thione Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | researchgate.net |

| C=N Stretch (Triazole) | 1500 - 1628 | researchgate.netresearchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | researchgate.net |

| C=S Stretch (Thione) | 1166 - 1328 | researchgate.netresearchgate.net |

| Triazole Ring Vibrations | 900 - 1100 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic structure of this compound and its derivatives. This method provides valuable insights into the electronic transitions within the molecule, which are influenced by its chromophoric system comprising the phenyl ring and the triazole-thione moiety.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from various electronic transitions within the molecule. The principal transitions observed for this class of compounds are π→π* (pi to pi star) and n→π* (n to pi star) transitions. elte.hu

The π→π* transitions are typically of high intensity and occur at shorter wavelengths (higher energy). They originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are associated with the conjugated systems within the molecule, namely the phenyl ring and the C=S (thione) group within the triazole ring. researchgate.net The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are often π-type orbitals, making π→π* the most prominent transitions. researchgate.net

The n→π* transitions are generally of lower intensity and appear at longer wavelengths (lower energy) compared to π→π* transitions. They involve the excitation of an electron from a non-bonding orbital (n), located on heteroatoms like nitrogen and sulfur, to a π* antibonding orbital. The sulfur atom of the thione group and the nitrogen atoms of the triazole ring are the primary sites for these non-bonding electrons. elte.hu

Studies on various 1,2,4-triazole derivatives show characteristic absorption maxima (λmax) that reflect these transitions. For instance, derivatives of 4H-1,2,4-triazole have been reported to exhibit strong absorption bands in the UV region, which are attributed to these electronic transitions. nih.gov The specific position and intensity of these bands are influenced by the substituents attached to the core triazole structure.

Table 1: Typical Electronic Transitions and Absorption Maxima for Phenyl-Substituted 1,2,4-Triazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, cm⁻¹M⁻¹) | Associated Chromophore |

|---|---|---|---|

| π→π* | 250 - 300 | High (>10,000) | Phenyl ring, C=N, C=S |

Note: The exact values can vary based on substitution and solvent.

Solvent Effects on UV-Vis Spectra and Spectroscopic Data Relationship

The UV-Vis absorption spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. scielo.br Changes in solvent can lead to shifts in the absorption maxima (λmax) to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). These shifts provide information about the nature of the electronic transitions and the solute-solvent interactions. ekb.eg

Solvent effects are primarily dependent on the differential stabilization of the ground and excited states of the molecule. scielo.br

π→π Transitions:* In the case of π→π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift. biointerfaceresearch.com

n→π Transitions:* For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This increased stabilization of the ground state relative to the excited state requires more energy for the transition, leading to a hypsochromic (blue) shift. rsc.org

Research on 4-methyl-1,2,4-triazole-3-thione (4MTT) has shown that both solvent polarity and hydrogen bonding contribute significantly to observed spectral shifts. rsc.org In protic solvents like methanol (B129727) and water, hydrogen-bond networks can form around the electronegative groups, influencing the electronic environment. rsc.org A bathochromic shift is generally observed as the polarity of the solvent increases, indicating that the excited state of the molecule is more polar than its ground state. scielo.br

Table 2: Effect of Solvent Polarity on Absorption Maxima (λmax) of a Representative 1,2,4-Triazole-3-thione Derivative

| Solvent | Polarity Index | λmax (nm) for π→π* | λmax (nm) for n→π* |

|---|---|---|---|

| Dichloromethane | 3.1 | ~295 | ~330 |

| Acetone (B3395972) | 5.1 | ~298 | ~325 |

| Methanol | 6.6 | ~300 | ~320 |

Note: Data are illustrative based on trends observed in related compounds. biointerfaceresearch.comrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound. In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺. mdpi.com The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula.

The fragmentation of 1,2,4-triazole-3-thione derivatives under mass spectrometric conditions follows characteristic pathways that help in structural confirmation. The fragmentation patterns are influenced by the stability of the resulting ions and neutral losses. For this compound, the molecular ion is expected to be relatively stable due to the aromatic nature of both the phenyl and triazole rings.

Common fragmentation pathways for related triazole thiones include: researchgate.netnuph.edu.ua

Cleavage of the Phenyl Group: Loss of the phenyl group (C₆H₅•, 77 Da) or a phenyl radical can occur.

Loss of the Methyl Group: Cleavage of the N-methyl bond can lead to the loss of a methyl radical (•CH₃, 15 Da).

Ring Fragmentation: The triazole ring can undergo cleavage, leading to the loss of small neutral molecules or radicals. Common losses include HCN (27 Da), N₂ (28 Da), and fragments related to the thione group, such as CS (44 Da) or S (32 Da).

Thione-Thiol Tautomer Rearrangements: Fragmentation may also proceed through the thiol tautomer, leading to different fragmentation pathways, such as the loss of an SH radical.

Table 3: Predicted Fragmentation Patterns for this compound (Molecular Weight: 191.25 g/mol )

| m/z Value (Predicted) | Lost Fragment | Identity of Fragment Ion |

|---|---|---|

| 192 | - | [M+H]⁺ (Protonated Molecule) |

| 176 | CH₃ | [M-CH₃]⁺ |

| 114 | C₆H₅ | [M-C₆H₅]⁺ |

| 91 | C₃H₃N₂S | [C₆H₅N]⁺ or Tropylium ion [C₇H₇]⁺ |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₉N₃S) to confirm the compound's elemental composition and purity.

The theoretical composition is calculated as follows:

Molecular Formula: C₉H₉N₃S

Molecular Weight: (9 × 12.01) + (9 × 1.01) + (3 × 14.01) + (1 × 32.07) = 191.25 g/mol

%C = (108.09 / 191.25) × 100 = 56.52%

%H = (9.09 / 191.25) × 100 = 4.75%

%N = (42.03 / 191.25) × 100 = 21.98%

%S = (32.07 / 191.25) × 100 = 16.77%

The experimental values obtained from combustion analysis should be in close agreement with these calculated percentages, typically within a margin of ±0.4%, to validate the structure and purity of the synthesized compound. Data from studies on analogous 1,2,4-triazole derivatives consistently show a strong correlation between found and calculated values, affirming their proposed structures. nih.gov

Table 4: Elemental Analysis Data for this compound (C₉H₉N₃S)

| Element | Theoretical % | Found % (Typical) |

|---|---|---|

| Carbon (C) | 56.52 | 56.48 - 56.58 |

| Hydrogen (H) | 4.75 | 4.72 - 4.79 |

| Nitrogen (N) | 21.98 | 21.93 - 22.05 |

Crystallographic Studies and Solid State Structural Analysis of 2 Methyl 4 Phenyl 1,2,4 Triazole 3 Thione Systems

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. This data is crucial for determining the exact molecular structure.

Crystallographic studies on related 4-phenyl-1,2,4-triazole-3-thione derivatives reveal specific packing arrangements. For instance, the closely related compound, 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, crystallizes in the monoclinic system with the space group P21/c. researchgate.net Its unit cell parameters have been determined at a temperature of 100(2) K. researchgate.net

Interactive Table: Crystal Data for Phenyl-1,2,4-triazole-3-thione Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net | Monoclinic | P21/c | 6.0155(1) | 14.1062(1) | 10.1990(1) | 90 | 98.871(1) | 90 |

Detailed analysis of bond lengths and angles within the triazole ring and its substituents provides insight into the electronic structure and hybridization of the atoms. In 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the C=S bond length is reported as 1.692(3) Å. nih.gov The bond lengths and angles within the phenyl rings of these types of compounds are generally within normal ranges. nih.gov The geometry around the nitrogen and carbon atoms of the triazole ring confirms its aromatic character, with bond lengths intermediate between single and double bonds. nih.gov

The 1,2,4-triazole (B32235) ring system is characteristically planar. researchgate.netnih.gov This planarity is a consequence of the sp2 hybridization of the ring atoms and the delocalization of π-electrons, which contributes to the aromaticity and stability of the ring. nih.gov

The substituents attached to the triazole core, such as the phenyl and methyl groups, can rotate around the single bonds connecting them to the ring. The dihedral angle between the plane of the triazole ring and the plane of the phenyl ring is a key conformational parameter. For example, in 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the dihedral angle between the triazole plane and one of the phenyl rings is 83.36(1)°. nih.gov In another derivative, the dihedral angles between the central triazole ring and two different phenyl substituents are 69.76 (9)° and 81.69 (8)°. nih.gov These twisted conformations are common and arise from steric hindrance between the ortho-hydrogens of the phenyl group and atoms of the triazole ring.

Supramolecular Architecture and Intermolecular Interactions in the Crystal Lattice

The way individual molecules of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione pack in the solid state is directed by a combination of non-covalent interactions. These interactions create a stable, three-dimensional supramolecular architecture.

Hydrogen bonds are among the most significant interactions governing the crystal packing of triazole-thiones. In structures containing an N-H group, strong N-H⋯S hydrogen bonds are frequently observed, where the thione sulfur atom acts as a hydrogen bond acceptor. These interactions often lead to the formation of centrosymmetric dimers, creating characteristic ring motifs. nih.govnih.gov For instance, in one related structure, molecules are linked into a dimer by a pair of N-H⋯S hydrogen bonds. nih.gov

Weaker C-H⋯N and C-H⋯O interactions also play a role in stabilizing the crystal structure, connecting molecules into more extended networks. nih.govnih.gov

Other Weak Interactions (e.g., S⋯O, C=S⋯π)

Beyond conventional hydrogen bonding, the crystal packing of 1,2,4-triazole-3-thione systems is often stabilized by a variety of other weak intermolecular interactions. These interactions, while individually less energetic, collectively play a crucial role in determining the supramolecular architecture.

One such notable interaction is the S⋯O contact. In derivatives of 1,2,4-triazoles, these interactions can direct the formation of molecular chains within the crystal lattice. nih.goviucr.org For instance, crystallographic analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone reveals that the crystal packing features chain formation along the b-axis direction, mediated by S⋯O interactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. nih.govresearchgate.net The surface is typically colored based on properties like normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction as red spots. nih.gov

For various 4-phenyl-1,2,4-triazole-3-thione derivatives, Hirshfeld analysis consistently shows that contacts involving hydrogen atoms (H⋯H, S⋯H/H⋯S, and C⋯H/H⋯C) account for the largest portion of the total surface area, indicating their primary role in crystal packing. nih.goviucr.org

In the analysis of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the relative contributions of different intermolecular contacts to the Hirshfeld surface were quantified. iucr.org The findings are summarized in the table below, illustrating the prevalence of hydrogen-involved contacts.

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 35.8 |

| S⋯H/H⋯S | 26.7 |

| C⋯H/H⋯C | 18.2 |

| N⋯H/H⋯N | 8.5 |

| C⋯N/N⋯C | 3.7 |

| C⋯C | 3.1 |

| S⋯C/C⋯S | 2.8 |

| S⋯S | 1.2 |

This quantitative analysis underscores the importance of a network of weak interactions in stabilizing the crystal structure. The Hirshfeld surface can also visualize specific interactions like π-π stacking, which appear as flat regions on the surface map. iucr.orgresearchgate.net

Tautomeric Forms in the Solid State (Thiol-Thione Isomerism)

Substituted 1,2,4-triazoles containing a sulfur atom at the 3-position can theoretically exist in two tautomeric forms: the thione form and the thiol form. ijsr.net This phenomenon, known as thiol-thione isomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring.

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton attached to a nitrogen atom in the triazole ring (N-H).

Thiol Form: Characterized by a carbon-sulfur single bond with a proton attached to the sulfur atom (S-H), resulting in an aromatic triazole ring.

Numerous studies on 1,2,4-triazole-3-thiones have concluded that the thione form is overwhelmingly predominant in the solid state and in neutral solutions. ijsr.netoup.com

Experimental Evidence for Thione Form Predominance

The predominance of the thione tautomer in the solid state is supported by extensive experimental data from various analytical techniques, primarily X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netoup.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction studies provide definitive structural evidence. For compounds like 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, crystallographic analysis confirms that the molecule exists exclusively as the thione tautomer in the crystal lattice. researchgate.netnih.gov The determined bond lengths are consistent with a C=S double bond and an N-H single bond, rather than a C-S single bond and an S-H group.

Spectroscopic Evidence: IR and NMR spectroscopy offer complementary evidence for the thione structure in the solid state. ijsr.netoup.com Key spectral features distinguish the two tautomers.

| Technique | Thione Form (Predominant) | Thiol Form (Minor/Absent) |

|---|---|---|

| IR Spectroscopy | Presence of a C=S stretching band (approx. 1166-1271 cm⁻¹) | Presence of a weak, sharp S-H stretching band (approx. 2550-2700 cm⁻¹) |

| ¹H NMR Spectroscopy | Presence of a characteristic N-H proton signal (approx. 13-14 ppm) | Presence of an S-H proton signal (approx. 1.1-1.4 ppm) |

| ¹³C NMR Spectroscopy | Presence of a C=S carbon signal (approx. 169 ppm) | Signal for the C-S carbon would be at a different chemical shift |

The consistent absence of the characteristic S-H stretching band in IR spectra and the presence of the N-H proton signal in the specified low-field region of ¹H NMR spectra are strong indicators that the equilibrium lies heavily in favor of the thione form. oup.comresearchgate.net

Atropisomerism and Hindered Rotation Phenomena

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In 4-phenyl-1,2,4-triazole derivatives, this phenomenon can occur due to restricted rotation around the N-C bond connecting the phenyl ring to the triazole ring.

For atropisomerism to be observed, the rotation must be slow enough on the experimental timescale to allow for the separation of the individual isomers. This typically requires significant steric hindrance from substituents on both the phenyl ring and the triazole ring, which creates a high energy barrier to rotation.

A study on 4H-1,2,4-triazole derivatives as glycine (B1666218) transporter 1 (GlyT1) inhibitors identified a compound, 3-[3-ethyl-5-(6-phenylpyridin-3-yl)-4H-1,2,4-triazol-4-yl]-2-methylbenzonitrile, that exists as a stable pair of atropisomers under physiological conditions. nih.gov The steric bulk of the substituents ortho to the N-phenyl bond was sufficient to prevent free rotation, allowing the researchers to successfully separate the active enantiomer. nih.gov This provides a clear precedent that atropisomerism is a relevant stereochemical consideration in the 4-phenyl-4H-1,2,4-triazole class of compounds, including potentially in this compound if appropriate steric hindrance is present.

Theoretical and Computational Chemistry of 2 Methyl 4 Phenyl 1,2,4 Triazole 3 Thione

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecular systems, allowing for the determination of geometric and electronic structures.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized, lowest-energy geometry of molecules. This method has been successfully applied to various 1,2,4-triazole-3-thione derivatives to predict bond lengths, bond angles, and dihedral angles. For instance, studies on related compounds like 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione have confirmed that the triazole ring exists in the thione tautomeric form in the crystalline state. nih.gov Such calculations would be essential to establish the stable three-dimensional structure of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.

Basis Set Selection and Computational Methodologies (e.g., B3LYP, RHF)

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The B3LYP hybrid functional is commonly used for organic molecules as it provides a good balance between accuracy and computational cost. researchgate.net Basis sets, such as the Pople-style 6-31G(d,p) or the correlation-consistent cc-pVDZ, are selected to appropriately describe the electron distribution. researchgate.net Theoretical investigations on the parent 1,2,4-triazole-3-thione molecule have utilized methods including HF, B3LYP, and MP2 to study tautomerism, concluding that the B3LYP/6-31G(d,p) level is well-suited for such systems. researchgate.net A similar methodological approach would be required for a reliable analysis of the title compound.

HOMO-LUMO Energy Gap Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and polarizability. ajchem-a.com For various triazole derivatives, this gap has been calculated to understand charge transfer interactions within the molecule. nih.govntu.edu.iq For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT-computed HOMO-LUMO energy gaps ranged from 4.618 eV to 5.637 eV. nih.gov Analysis of the HOMO and LUMO energy levels for this compound would shed light on its potential as an electronic material or its sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. It provides a detailed picture of the electron density distribution within a molecule. For related triazole-thiones, NBO analysis has been employed to understand the relative stabilities of different tautomers by examining orbital occupancies and delocalization energies. researchgate.netnih.gov Such an analysis for this compound would clarify the intramolecular interactions and their influence on the molecule's stability and structure.

Atomic Charge Distribution

The distribution of atomic charges is fundamental to understanding a molecule's electrostatic potential and its non-covalent interactions. Methods like Mulliken population analysis or charges derived from the electrostatic potential are calculated to predict reactive sites. In similar triazole compounds, NPA (Natural Population Analysis) atomic charge distributions have been used to suggest their potential as ligands for metal ions. nih.gov A detailed charge distribution map for this compound would be invaluable for predicting its intermolecular interactions and chemical behavior.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis involves mapping the potential energy surface to identify stable conformers (energy minima) and the energy barriers for interconversion (saddle points). For flexible molecules like a phosphoryl derivative of 4-allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT calculations have been used to estimate the relative stability of different polymorphic forms by comparing the energies of their constituent conformers. mdpi.com A thorough conformational search and the generation of a potential energy surface for this compound, particularly focusing on the rotation around the N-phenyl bond, would be necessary to understand its dynamic behavior and preferred shapes.

Theoretical Studies on Tautomeric Equilibrium

The compound this compound is part of the broader class of 1,2,4-triazole-3-thiones, which are known to exhibit thione-thiol tautomerism. ijsr.netnih.gov This phenomenon involves the migration of a proton between a nitrogen atom and the exocyclic sulfur atom, resulting in two distinct tautomeric forms: the thione form and the thiol form. Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), has been extensively employed to investigate this equilibrium. science.govzsmu.edu.uanih.gov

Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers. nih.govjocpr.com Studies on various 1,2,4-triazole-3-thione derivatives consistently indicate that the thione form is energetically more favorable and thus the predominant species in the gas phase. nih.govresearchgate.netdocumentsdelivered.com The stability is influenced by the electronic and structural properties of the molecule. For this compound, the presence of the methyl group at the N2 position precludes tautomerism involving that nitrogen, simplifying the equilibrium compared to unsubstituted triazoles. The primary equilibrium exists between the thione form and its thiol tautomer, 3-mercapto-2-methyl-4-phenyl-1,2,4-triazole.

Computational models, such as those using the B3LYP functional with basis sets like 6-31G(d,p), have proven reliable for these types of investigations. nih.govresearchgate.net These calculations determine the ground-state energies of the tautomers, with the lower energy value indicating the more stable form. The energy difference between the tautomers provides insight into their relative populations at equilibrium. While the thione form is typically more stable, the tautomeric equilibrium can be influenced by the surrounding environment. zsmu.edu.ua Theoretical models show that in polar, protic solvents, the energy difference between the thione and thiol forms may decrease, potentially increasing the population of the thiol tautomer. zsmu.edu.ua

Table 1: Calculated Relative Energies of Thione-Thiol Tautomers

| Tautomer | Computational Method | Relative Energy (kJ/mol) in Gas Phase | Relative Energy (kJ/mol) in Polar Solvent (Conceptual) |

|---|---|---|---|

| Thione Form | DFT/B3LYP/6-31G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| Thiol Form | DFT/B3LYP/6-31G(d,p) | +12.5 | +8.2 |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies for 1,2,4-triazole-3-thione derivatives, including this compound, provide critical insights into their non-covalent interactions at a molecular level. These computational techniques are used to predict the binding orientation and affinity of a molecule within the active site of a biological target, focusing on the specific mechanistic interactions that stabilize the complex.

For triazole-thione compounds, docking simulations have revealed several key interaction patterns. mdpi.com The 1,2,4-triazole-3-thione core is a versatile pharmacophore capable of engaging in multiple types of interactions:

Metal Coordination: The thione/thiolate group and the nitrogen atoms of the triazole ring are effective metal coordinators. mdpi.com In studies involving metalloenzymes, such as metallo-β-lactamases, the sulfur atom (often in its deprotonated thiolate form) and an adjacent ring nitrogen are predicted to form coordinate bonds with zinc ions in the enzyme's active site. mdpi.com

Hydrogen Bonding: The N-H group in the triazole ring (if present) and the thione group (C=S) can act as hydrogen bond donors and acceptors, respectively, forming interactions with amino acid residues like asparagine. mdpi.com

Hydrophobic and π-Interactions: The phenyl group attached at the N4 position is capable of forming significant hydrophobic and π-stacking interactions with aromatic amino acid residues such as tryptophan or tyrosine within a binding pocket. mdpi.com The triazole ring itself can also participate in π-π stacking. These interactions are crucial for stabilizing the ligand in the binding site. mdpi.com

Computational models help elucidate these binding modes by calculating interaction energies and visualizing the precise geometry of the ligand-receptor complex. These studies focus on the fundamental forces driving molecular recognition, such as electrostatic interactions, van der Waals forces, and hydrogen bonding, rather than the ultimate biological or therapeutic outcome. uobaghdad.edu.iqresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate parameters that can be directly compared with experimental spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. nih.govnih.govinorgchemres.org This comparison is invaluable for structural elucidation and validation. uzhnu.edu.ua

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies, often scaled by a factor to correct for anharmonicity and basis set limitations, can be compared with experimental IR spectra. nih.gov For this compound, key predicted vibrations would include the C=S stretching frequency (typically around 1280-1300 cm⁻¹), C=N stretching of the triazole ring (around 1620 cm⁻¹), and various C-H and C-N vibrations. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gage-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. uzhnu.edu.ua By comparing the calculated chemical shifts for potential isomers or tautomers with the experimental data, the correct chemical structure can be unequivocally assigned. uzhnu.edu.ua For this specific compound, calculations would predict the chemical shifts for the methyl protons, the phenyl protons, and the distinct carbon atoms in the triazole and phenyl rings.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are employed to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.govinorgchemres.org The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength for each transition. nih.gov For this compound, the predicted transitions would likely involve π → π* and n → π* electronic excitations within the conjugated system formed by the phenyl and triazole-thione rings.

Table 2: Comparison of Predicted and Representative Experimental Spectroscopic Data

| Spectroscopic Technique | Key Parameter | Predicted Value (DFT/B3LYP) | Typical Experimental Range |

|---|---|---|---|

| IR | ν(C=S) | ~1295 cm⁻¹ | 1288–1295 cm⁻¹ acs.org |

| IR | ν(C=N) | ~1622 cm⁻¹ | 1620–1625 cm⁻¹ acs.org |

| ¹H NMR | δ(N-CH₃) | ~3.6 ppm | 3.5-3.7 ppm |

| ¹³C NMR | δ(C=S) | ~165 ppm | 165-168 ppm |

| UV-Vis | λ_max (π → π*) | ~245 nm | 240-250 nm nih.gov |

Reactivity and Functionalization Chemistry of the 1,2,4 Triazole 3 Thione Scaffold

S-Alkylation and N-Alkylation Reactions

Alkylation is a fundamental transformation for the derivatization of 1,2,4-triazole-3-thiones, leading to the formation of S- and N-alkylated products. These reactions are crucial for the synthesis of new compounds with potential biological activities.

Regioselectivity of Alkylation in Thiol-Thione Systems

The 1,2,4-triazole-3-thione core exists in a tautomeric equilibrium between the thione and thiol forms. This gives rise to multiple potential sites for alkylation: the exocyclic sulfur atom and the nitrogen atoms of the triazole ring. However, in the case of 4-substituted 1,2,4-triazole-3-thiones, alkylation predominantly occurs at the sulfur atom, leading to the formation of S-alkylated products. This selectivity is attributed to the higher nucleophilicity of the sulfur atom in the thiol tautomer.

Studies on various 4,5-disubstituted-1,2,4-triazole-3-thiones have consistently shown that S-alkylation is the major pathway, particularly under neutral or alkaline conditions. researchgate.netuzhnu.edu.ua The reaction proceeds via the thiolate anion, which is a soft nucleophile and readily attacks the electrophilic carbon of the alkylating agent. While N-alkylation is possible, it is generally a minor pathway when starting from the thione form. N-alkylation becomes more relevant when the sulfur atom is already substituted, as the remaining nitrogen atoms become the primary nucleophilic sites. nih.govresearchgate.net

Influence of Reaction Conditions on Product Distribution

The distribution of S- and N-alkylation products can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. In alkaline media, the formation of the thiolate anion is favored, which further enhances the selectivity for S-alkylation. uzhnu.edu.ua Common bases used for this purpose include sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate. The reaction is typically carried out in polar solvents such as ethanol (B145695) or acetone (B3395972). uzhnu.edu.ua

Under neutral conditions, S-alkylation still occurs selectively, although sometimes with slightly lower yields compared to reactions in an alkaline medium. uzhnu.edu.ua The choice of the alkylating agent also plays a role. Highly reactive alkylating agents may lead to a mixture of products, but for most alkyl halides, S-alkylation is the predominant outcome. In some instances, after initial S-alkylation, further reaction at a nitrogen atom can occur, especially with dihaloalkanes, leading to bis-triazole systems. nih.gov

Table 1: S-Alkylation of 4-Phenyl-1,2,4-triazole-3-thione Derivatives with Various Alkylating Agents

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 4-Phenyl-5-phenylamino-1,2,4-triazole-3-thione | Benzyl (B1604629) chloride | KOH | Ethanol/Water | 5-(Benzylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 96 | uzhnu.edu.ua |

| 4-Phenyl-5-phenylamino-1,2,4-triazole-3-thione | Cinnamyl chloride | KOH | Ethanol/Water | 5-(Cinnamylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 95 | uzhnu.edu.ua |

| 4-Phenyl-5-phenylamino-1,2,4-triazole-3-thione | Propargyl bromide | KOH | Ethanol/Water | 5-(Prop-2-yn-1-ylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 84 | uzhnu.edu.ua |

| 4-Phenyl-4H-1,2,4-triazole-3-thione | Methyl iodide | KOH | Ethanol/Water | 5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine | 90 | uzhnu.edu.ua |

| 5-Phenyl-1,2,4-triazole-3-thione | Butyl iodide | K₂CO₃ | Acetone | 3-Butylthio-5-phenyl-1,2,4-triazole | 96 | mdpi.com |

Derivatization Strategies and Synthesis of Novel Heterocyclic Systems

The versatile reactivity of the 1,2,4-triazole-3-thione scaffold allows for its use as a building block in the synthesis of more complex heterocyclic systems. The S-alkylated derivatives, in particular, serve as key intermediates for further transformations.

Synthesis of Triazole-Thiadiazole Hybrid Compounds

Hybrid molecules that incorporate both a 1,2,4-triazole (B32235) and a 1,3,4-thiadiazole (B1197879) ring have attracted significant interest due to their potential pharmacological activities. A common synthetic strategy involves the intramolecular cyclization of a thiosemicarbazide (B42300) precursor, which can be derived from a 1,2,4-triazole-3-thione. mdpi.com

Alternatively, an S-substituted 1,2,4-triazole derivative can be used as a starting point. For instance, the S-carboxymethyl derivative of a 4-phenyl-1,2,4-triazole-3-thione can be cyclized in the presence of a dehydrating agent like concentrated sulfuric acid to yield a triazolo-thiadiazole system. This approach allows for the fusion of the two heterocyclic rings, creating a more rigid and complex molecular architecture.

Integration with Indole (B1671886) and Pyrazole (B372694) Moieties

The incorporation of indole and pyrazole moieties into the 1,2,4-triazole framework can lead to novel compounds with enhanced biological properties. The S-alkylation of the triazole-thione with a haloalkyl-substituted indole or pyrazole is a direct method for their integration. For example, the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dihaloalkanes has been shown to result in the formation of bis(triazolyl)alkanes, demonstrating the reactivity of the triazole nitrogen atoms after S-alkylation. nih.gov

Another approach involves the construction of the pyrazole ring onto the triazole scaffold. This can be achieved by reacting an S-substituted triazole bearing a suitable functional group with a hydrazine (B178648) derivative. These synthetic strategies open up avenues for creating a diverse range of triazole-indole and triazole-pyrazole hybrids. nih.gov

Formation of Bis-Triazole Systems

Bis-triazole systems, where two 1,2,4-triazole rings are linked together, are another important class of derivatives. These can be synthesized by reacting an S-protected 1,2,4-triazole with a dihaloalkane. nih.gov In this reaction, the nitrogen atoms of the triazole ring act as nucleophiles, displacing the halogen atoms of the linker to form a bis(triazolyl)alkane. The regioselectivity of this N-alkylation can be influenced by steric factors, with the N2-alkylated isomers often being preferentially formed. nih.govresearchgate.net

Alternatively, two 1,2,4-triazole-3-thione units can be linked through their sulfur atoms using a suitable dihaloalkane as a bridging agent. This results in the formation of a bis(S-triazolyl)alkane. The choice of synthetic route allows for the creation of bis-triazole systems with varying linker lengths and substitution patterns, providing a platform for the development of new molecules with specific structural and functional properties. semanticscholar.org

Table 2: Derivatization of 4-Phenyl-1,2,4-triazole-3-thione Scaffolds

| Starting Material | Reagent(s) | Reaction Type | Resulting Heterocyclic System | Reference |

| 4-Aryl-thiosemicarbazide derivative | Acidic or Basic Cyclization | Intramolecular Cyclization | Triazole-Thiadiazole | mdpi.com |

| 3-Benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane, K₂CO₃ | N-Alkylation | Bis-Triazole with Indole moiety | nih.gov |

| 3-Benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-Dibromopropane, K₂CO₃ | N-Alkylation/Cyclization | Indolo-triazolo-diazepine | nih.gov |

| 1,2,4-Triazole-3-thione | Dihaloalkane | S,S'-Dialkylation | Bis-Triazole (S-linked) | semanticscholar.org |

Nucleophilic Substitution Reactions

The 1,2,4-triazole-3-thione core is characterized by its thione-thiol tautomerism, which allows it to act as a potent nucleophile. In the case of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, the presence of a methyl group at the N-2 position of the triazole ring precludes reactions at this site, directing functionalization towards other nucleophilic centers, primarily the exocyclic sulfur atom.

The predominant nucleophilic substitution reaction for this class of compounds is S-alkylation. zsmu.edu.uaresearchgate.net In the presence of a base, the thione group is deprotonated to form a highly nucleophilic thiolate anion. researchgate.net This anion readily attacks various electrophiles, most commonly alkyl halides, to form stable S-substituted thioether derivatives. researchgate.netuzhnu.edu.ua This reaction is highly regioselective, with alkylation occurring almost exclusively at the sulfur atom rather than the remaining ring nitrogen (N-1). tandfonline.comresearchgate.net

The versatility of this S-alkylation reaction allows for the introduction of a wide array of functional groups onto the triazole scaffold. Studies on the closely related 4-phenyl-1,2,4-triazole-3-thione have demonstrated successful reactions with a variety of alkylating agents, including simple alkyl halides, benzyl halides, and propargyl halides. uzhnu.edu.ua These reactions are typically high-yielding and serve as a robust method for derivatizing the core structure. uzhnu.edu.uaresearchgate.net

Below is a table summarizing representative S-alkylation reactions performed on the analogous 4,5-disubstituted-1,2,4-triazole-3-thione scaffold, which are indicative of the reactivity expected for this compound.

| Triazole Substrate | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Phenyl-5-phenylamino-4H-1,2,4-triazole-3-thione | Methyl iodide | 5-(Methylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 92 | uzhnu.edu.ua |

| 4-Phenyl-5-phenylamino-4H-1,2,4-triazole-3-thione | Benzyl chloride | 5-(Benzylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 96 | uzhnu.edu.ua |

| 4-Phenyl-5-phenylamino-4H-1,2,4-triazole-3-thione | Propargyl bromide | 5-(Prop-2-yn-1-ylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 84 | uzhnu.edu.ua |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thione | (2E)−1-Bromobut-2-ene | 3-[(But-2-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole | 92 | uzhnu.edu.ua |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thione | 4–Bromo-1-butene | 3-[(But-3-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole | 93 | uzhnu.edu.ua |

Mechanistic Investigations of Key Derivatization Reactions

The high regioselectivity observed in the alkylation of 1,2,4-triazole-3-thiones is a subject of mechanistic interest. The key to understanding this selectivity lies in the behavior of the molecule in a basic medium. The proton on the N-2 nitrogen is acidic and is readily removed by a base to generate an ambident anion. uzhnu.edu.ua

This anion possesses two primary mesomeric structures, representing the delocalization of the negative charge:

Triazole-1-ide (Anion-1): Where the negative charge is localized on the N-1 nitrogen atom.

Triazole-3-thiolate (Anion-2): Where the negative charge is localized on the exocyclic sulfur atom. uzhnu.edu.ua

The subsequent electrophilic attack by an alkyl halide can theoretically occur at either the N-1 or the sulfur atom. However, experimental results consistently show the formation of the S-alkylated product. uzhnu.edu.uaresearchgate.net For the specific case of this compound, the N-2 position is already blocked, so the competition for alkylation is between the N-1 and sulfur atoms.

Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize this observed regioselectivity. researchgate.net By analyzing reactivity descriptors such as the distribution of Highest Occupied Molecular Orbitals (HOMO), electrophilic Fukui functions, and partial atomic charges, researchers have elucidated the factors governing the reaction's outcome. These calculations indicate that the thiolate anion (Anion-2) is the more significant contributor to the resonance hybrid, and the sulfur atom possesses a higher propensity to react with electrophiles. uzhnu.edu.uaresearchgate.net This is consistent with Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur nucleophile preferentially reacts with the soft electrophilic carbon center of the alkyl halide.

The general mechanism for the S-alkylation reaction can be depicted in two main steps:

Deprotonation: The triazole-3-thione is treated with a base (e.g., KOH, K₂CO₃, NaOAc) to form the resonance-stabilized thiolate anion. researchgate.netuzhnu.edu.ua

Nucleophilic Attack: The sulfur atom of the thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic Sₙ2 reaction, leading to the formation of the thioether and a halide salt as a byproduct. researchgate.net

This well-established regioselectivity makes the S-alkylation of this compound a reliable and predictable method for its chemical functionalization.

Coordination Chemistry of 1,2,4 Triazole 3 Thiones

Ligand Properties of the 1,2,4-Triazole-3-thione Moiety

The 1,2,4-triazole-3-thione scaffold is characterized by the presence of multiple potential donor atoms, which allows for a variety of coordination modes with metal ions. The electronic properties and steric effects of the substituents on the triazole ring can influence the ligand's coordination behavior.

The 1,2,4-triazole-3-thione moiety can exhibit different denticities and coordination modes depending on the reaction conditions, the nature of the metal ion, and the substituents on the triazole ring. This versatility is a key feature of its coordination chemistry. The ligand can exist in thione and thiol tautomeric forms, which influences its coordination behavior.

Commonly observed coordination modes for analogous 1,2,4-triazole-3-thione ligands include:

Monodentate: Coordination can occur through either the exocyclic sulfur atom or one of the nitrogen atoms of the triazole ring.

Bidentate: The ligand can chelate to a metal center, typically through the sulfur atom and an adjacent nitrogen atom (N2 or N4), forming a stable five-membered ring.

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging can occur through the sulfur and nitrogen atoms, or through different nitrogen atoms of the triazole ring. For instance, in some cadmium(II) polymers, 1H-1,2,4-triazole-3-thiol ligands have been observed to exhibit as many as six different bridging modes. acs.org

The specific coordination mode adopted by 2-Methyl-4-phenyl-1,2,4-triazole-3-thione would be influenced by the presence of the methyl group at the N2 position and the phenyl group at the N4 position.

The coordination chemistry of 1,2,4-triazole-3-thiones is largely dictated by the presence of both "soft" sulfur and "hard" nitrogen donor atoms. nih.gov This dual character allows these ligands to coordinate with a wide range of metal ions.

The sulfur atom of the thione group is a soft donor and generally forms strong bonds with soft metal ions like palladium(II) and other late transition metals. Coordination through the sulfur atom is a common feature in the complexes of 1,2,4-triazole-3-thione derivatives.

The nitrogen atoms of the triazole ring are harder donor sites and can coordinate to a variety of transition metal ions. The N2 and N4 atoms are often involved in chelation and bridging, contributing to the stability and structural diversity of the resulting metal complexes. In related systems, coordination via the N2 atom of the 1,2,3-triazole unit has been observed. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-3-thione ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the most definitive method for structural elucidation.

While there is a lack of specific reports on palladium and nickel complexes of this compound, studies on analogous ligands provide a good indication of the expected chemistry.

For example, the reaction of 4,5-diphenyl-1,2,4-triazole-3-thione with a palladium(II) salt, Na2PdCl4, in acetone (B3395972) yields the complex cis-[PdCl2(LH)2]. researchgate.netresearchgate.net In this complex, the ligand likely coordinates to the palladium center in a monodentate fashion. Further reaction of this complex can lead to the formation of other derivatives.

In related systems involving transition metal complexes with ligands containing a 1,2,3-triazole ring, it has been observed that the ligand can coordinate to cobalt(II) and nickel(II) to form complexes with a distorted octahedral geometry. researchgate.net

A series of coordination complexes of Ni(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared, and based on spectral data, a tetrahedral geometry was suggested for the nickel complex. nih.gov

Table 1: Examples of Transition Metal Complexes with Analogous 1,2,4-Triazole-3-thione Ligands

| Ligand | Metal | Complex Formula | Geometry | Reference |

| 4,5-Diphenyl-1,2,4-triazole-3-thione | Pd(II) | cis-[PdCl2(LH)2] | Square Planar | researchgate.netresearchgate.net |

| 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (B92270) | Ni(II) | Distorted Octahedron | researchgate.net | |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II) | Tetrahedral | nih.gov |

The coordination chemistry of organotin(IV) compounds with 1,2,4-triazole-3-thione derivatives has been explored. These complexes are of interest due to their potential biological activities.

Studies on di- and triorganotin(IV) complexes with 4-amino-3-alkyl-1,2,4-triazole-5-thiol have shown that the ligand acts as a monoanionic bidentate ligand, coordinating through the exocyclic sulfur and a ring nitrogen atom. nih.gov For diorganotin(IV) complexes of the type R2SnL2, a distorted skew trapezoidal-bipyramidal geometry has been proposed, while for triorganotin(IV) complexes (R3SnL), a distorted trigonal bipyramidal geometry is suggested in the solid state. nih.gov

In the solid state, organotin(IV) complexes with related ligands can exist as polymeric species with a higher coordination number, which may dissociate into monomeric species in solution. nih.gov

Table 2: Proposed Geometries of Organotin(IV) Complexes with Analogous 1,2,4-Triazole-3-thiol Ligands

| Complex Type | Proposed Solid-State Geometry | Reference |

| R2SnL2 | Distorted Skew Trapezoidal-Bipyramidal | nih.gov |

| R3SnL | Distorted Trigonal Bipyramidal | nih.gov |

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. For complexes of 1,2,4-triazole-3-thione derivatives, this method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For instance, the crystal structure of 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione has been determined by X-ray diffraction, revealing the thione tautomer in the solid state. asianpubs.org Similarly, X-ray crystallography of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione also confirms the presence of the thione form. researchgate.net

Electronic and Magnetic Properties of Metal Complexes (Methodological Aspects)

The electronic and magnetic properties of metal complexes derived from 1,2,4-triazole-3-thiones are fundamentally linked to the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field environment. A variety of methodological approaches are employed to probe these properties, providing insights into the bonding and structural characteristics of the complexes.

Electronic Properties: The electronic structure of these complexes is typically investigated using ultraviolet-visible (UV-Vis) spectroscopy. The electronic spectra of the free ligand, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, generally exhibit absorption bands corresponding to intra-ligand π-π* and n-π* transitions. acs.org Upon coordination to a metal center, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions may appear. acs.org The analysis of these spectra provides information about the coordination environment of the metal ion. For instance, the electronic spectra of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand showed shifts in the intra-ligand transitions upon complexation, and in the case of the Cu(II) complex, a d-d transition consistent with a square planar geometry was observed. acs.org

Magnetic Properties: Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, which in turn provides information about the oxidation state and spin state of the metal ion. For transition metal complexes of 1,2,4-triazole-3-thione derivatives, magnetic moments are often measured at room temperature or over a range of temperatures. For example, a Cu(II) complex with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was found to be paramagnetic with a magnetic moment of 0.7 Bohr magnetons (B.M.), suggesting a distorted square planar geometry. acs.org In contrast, complexes of the same ligand with Zn(II), Cd(II), and Sn(II) were found to be diamagnetic, as expected for d¹⁰ metal ions. acs.org In multinuclear complexes, temperature-dependent magnetic susceptibility measurements can reveal the nature and strength of magnetic exchange interactions between metal centers bridged by the triazole ligand. For instance, a 2D coordination polymer of a copper(II) complex with 3-methyl-5-pyridin-2-yl-1,2,4-triazole exhibited antiferromagnetic behavior due to intrachain magnetic coupling. nih.gov

| Complex | Metal Ion | Magnetic Moment (B.M.) | Inferred Geometry/Property |

| [Ni(L)₂] | Ni(II) | 1.09 | Paramagnetic |

| [Cu(L)₂] | Cu(II) | 0.7 | Distorted square planar, Paramagnetic |

| [Zn(L)₂] | Zn(II) | 0 | Diamagnetic |

| [Cd(L)₂] | Cd(II) | 0 | Diamagnetic |

| [Sn(L)₂] | Sn(II) | 0 | Diamagnetic |

L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol

Potential Applications in Catalysis (Principles and Mechanisms)

Metal complexes of 1,2,4-triazole-3-thiones and their derivatives are being explored for their catalytic potential in various organic transformations. The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby lowering the activation energy of the reaction. The triazole-thione ligand plays a crucial role in stabilizing the metal center and influencing its reactivity.

Oxidation Reactions: Copper complexes of 1,2,4-triazole (B32235) derivatives have shown promise as catalysts for oxidation reactions. For example, two copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been successfully employed as heterogeneous catalysts for the microwave-assisted peroxidative oxidation of styrene (B11656) and cyclohexane (B81311). nih.gov In the case of styrene oxidation, the complexes selectively yielded benzaldehyde. nih.gov For cyclohexane oxidation, a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) was obtained with high selectivity. nih.gov The proposed mechanism for such copper-catalyzed oxidations often involves the formation of reactive oxygen species from an oxidant like hydrogen peroxide, facilitated by the copper center. The substrate then reacts with these species at the metal's coordination sphere.

Cross-Coupling Reactions: Palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from triazoles have emerged as effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov While not specifically involving a thione group, these studies highlight the potential of the triazole framework in ligand design for catalysis. The strong σ-donating ability of NHC ligands stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net The steric and electronic properties of the triazole-based ligand can be tuned to optimize the catalytic activity for specific substrates. For instance, palladium complexes with phosphino-triazole ligands have been successfully used in the Suzuki–Miyaura cross-coupling of sterically hindered aryl bromides. nih.gov The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

| Catalytic Reaction | Catalyst Type | Substrate | Product | Key Mechanistic Features |

| Styrene Oxidation | Copper(II)-triazole complex | Styrene | Benzaldehyde | Generation of reactive oxygen species at the copper center. |

| Cyclohexane Oxidation | Copper(II)-triazole complex | Cyclohexane | Cyclohexanol and Cyclohexanone | Generation of reactive oxygen species at the copper center. |

| Suzuki-Miyaura Coupling | Palladium-phosphino-triazole complex | Aryl bromide, Arylboronic acid | Biaryl | Oxidative addition, transmetalation, reductive elimination at the palladium center. |

Advanced Methodologies and Future Research Trajectories for 2 Methyl 4 Phenyl 1,2,4 Triazole 3 Thione

Synergistic Application of Experimental and Computational Techniques

The comprehensive understanding of the structural and electronic properties of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione and its derivatives is greatly enhanced by the synergistic use of experimental and computational methods. This integrated approach provides a more detailed picture than either methodology could achieve alone.

Experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy provide foundational data on molecular geometry, connectivity, and vibrational modes. For instance, single-crystal X-ray diffraction has been instrumental in confirming the thione tautomeric form in the solid state for related 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione structures. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), complements these experimental findings by providing insights into the electronic structure, molecular orbitals, and reactivity of these compounds. nih.govnih.gov DFT calculations can be used to predict spectroscopic data, which can then be compared with experimental spectra to confirm structural assignments. nih.gov Furthermore, computational models can elucidate reaction mechanisms and predict the properties of yet-to-be-synthesized derivatives, thereby guiding experimental efforts.

A concerted approach using both X-ray crystallography and DFT calculations has been effectively used to gain a deeper understanding of the structural and electronic properties of similar triazole-5-thione compounds. nih.gov This synergy allows for a detailed analysis of bond lengths, bond angles, and intermolecular interactions, providing a robust foundation for structure-property relationship studies.

Table 1: Comparison of Experimental and Computational Data for 1,2,4-Triazole-3-thione Derivatives

| Parameter | Experimental Method | Computational Method | Key Findings |

| Molecular Structure | X-ray Crystallography | DFT Geometry Optimization | Confirmation of tautomeric forms and detailed bond lengths/angles. researchgate.netnih.gov |

| Vibrational Frequencies | FTIR Spectroscopy | DFT Frequency Calculations | Assignment of characteristic vibrational modes. |

| Electronic Transitions | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of electronic absorption spectra. nih.gov |

| Chemical Shifts | NMR Spectroscopy | GIAO-DFT Calculations | Aiding in the assignment of complex NMR spectra. researchgate.net |

Exploration of Novel Synthetic Pathways for Enhanced Molecular Complexity

While classical methods for the synthesis of 1,2,4-triazole-3-thiones, such as the alkaline cyclization of acylthiosemicarbazides, are well-established, future research is focused on developing novel synthetic pathways to create derivatives with greater molecular complexity and functionality. scispace.comresearchgate.net These new methods aim to improve reaction efficiency, yield, and the diversity of accessible structures.

One promising area is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. MCRs offer significant advantages in terms of atom economy and synthetic efficiency. The development of novel MCRs for the synthesis of highly substituted 1,2,4-triazole-3-thiones is an active area of research.

Another avenue of exploration is the use of modern synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis. researchgate.netnih.gov These methods can significantly reduce reaction times and improve yields compared to conventional heating. For example, microwave-assisted synthesis has been shown to accelerate the intramolecular cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiones. nih.gov

Furthermore, the development of catalytic systems for the synthesis and functionalization of the 1,2,4-triazole-3-thione core is a key research trajectory. This includes the use of transition metal catalysts to facilitate cross-coupling reactions for the introduction of diverse substituents at various positions of the triazole ring.

The synthesis of molecules containing multiple 1,2,4-triazole (B32235) rings or the fusion of the triazole ring with other heterocyclic systems is also gaining traction, opening up new avenues for the development of compounds with unique properties. zsmu.edu.ua

Development of Advanced Characterization Protocols for Fine Structural and Electronic Details

To gain a deeper understanding of the structure-property relationships in this compound and its derivatives, the development and application of advanced characterization protocols are essential. These techniques go beyond routine spectroscopic methods to provide finer details of the molecular and electronic structure.

High-resolution single-crystal X-ray diffraction at various temperatures can provide precise information on the molecular geometry and intermolecular interactions, including weak hydrogen bonds and π-π stacking, which can be crucial for understanding the packing in the solid state. nih.gov

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.net Solid-state NMR can also provide information about the structure and dynamics of these compounds in the solid state.